An In-depth Technical Guide to 3-Methyl-2-thioxoimidazolidin-4-one
An In-depth Technical Guide to 3-Methyl-2-thioxoimidazolidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the thiohydantoin class, serves as a crucial scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Methyl-2-thioxoimidazolidin-4-one, detailed experimental protocols for its synthesis and characterization, and an exploration of the known biological activities associated with its structural class. The information presented herein is intended to support researchers and drug development professionals in the exploration and utilization of this versatile molecule.
Core Properties
3-Methyl-2-thioxoimidazolidin-4-one, with the CAS number 694-68-8, possesses a well-defined chemical structure and a distinct set of physical properties. These foundational data points are essential for its handling, characterization, and application in research and development.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₂OS | [1][2] |
| Molecular Weight | 130.17 g/mol | [1][2] |
| Melting Point | 214-215 °C | [1] |
| Boiling Point (Predicted) | 176.8 ± 23.0 °C | [1] |
| Density (Predicted) | 1.40 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 9.47 ± 0.20 | [1] |
| Appearance | Light yellow to yellow solid | [1] |
Synthesis and Characterization
The synthesis of 3-Methyl-2-thioxoimidazolidin-4-one can be achieved through the cyclization of N-methylthiourea with an appropriate C2 synthon. A common and effective method involves the reaction of methyl glycinate hydrochloride with methyl isothiocyanate.
Experimental Protocol: Synthesis of 3-Methyl-2-thioxoimidazolidin-4-one
This protocol is based on the general principles of thiohydantoin synthesis.
Materials:
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Methyl glycinate hydrochloride
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Methyl isothiocyanate
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Pyridine
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Ethanol
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Hydrochloric acid
Procedure:
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Dissolve methyl glycinate hydrochloride in a mixture of pyridine and water.
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Add methyl isothiocyanate to the solution and heat the mixture. The reaction progress can be monitored by thin-layer chromatography.
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After the reaction is complete, cool the mixture to room temperature.
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Acidify the aqueous phase with concentrated hydrochloric acid and heat to induce cyclization.
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Cool the reaction mixture to allow for the precipitation of the product.
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Collect the solid by filtration, wash with cold water, and dry.
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Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 3-Methyl-2-thioxoimidazolidin-4-one.
Spectroscopic Characterization
The structural confirmation of 3-Methyl-2-thioxoimidazolidin-4-one is typically achieved through a combination of spectroscopic techniques. While specific spectra for the title compound are not widely published, the expected spectral characteristics can be inferred from data available for its derivatives.
2.2.1. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching | 3200 - 3100 |
| C-H stretching (methyl) | 2950 - 2850 |
| C=O stretching (amide) | ~1740 |
| C=S stretching (thioamide) | ~1200 - 1100 |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is anticipated to display a singlet for the N-methyl protons, a singlet for the methylene protons of the imidazolidinone ring, and a broad singlet for the N-H proton.
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N-CH₃: ~3.0 ppm (singlet, 3H)
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CH₂: ~4.0 ppm (singlet, 2H)
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N-H: ~8.0-10.0 ppm (broad singlet, 1H)
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¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the methyl carbon, the methylene carbon, the carbonyl carbon, and the thiocarbonyl carbon.
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N-CH₃: ~25-30 ppm
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CH₂: ~50-55 ppm
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C=O: ~170-175 ppm
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C=S: ~180-185 ppm
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2.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 130. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, CS, and fragments from the methyl group.
Biological Activity and Potential Applications
While specific biological studies on 3-Methyl-2-thioxoimidazolidin-4-one are limited in the public domain, the broader class of 2-thioxoimidazolidin-4-one derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities.[3][4] These findings suggest that 3-Methyl-2-thioxoimidazolidin-4-one could serve as a valuable lead compound or building block in drug discovery programs.
Derivatives of the 2-thioxoimidazolidin-4-one scaffold have been reported to exhibit:
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Antimicrobial Activity: Including antibacterial and antifungal properties.[5][6]
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Anticancer Activity: Demonstrating cytotoxicity against various cancer cell lines.[2][4]
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Anti-inflammatory Activity: Showing potential in modulating inflammatory pathways.
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CNS Depressant Activity: Indicating possible effects on the central nervous system.[7]
The diverse biological profile of this class of compounds underscores the potential of 3-Methyl-2-thioxoimidazolidin-4-one as a key intermediate for the synthesis of novel therapeutic agents. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this particular compound.
Signaling Pathways and Experimental Workflows
Currently, there is no specific information available in the scientific literature that directly implicates 3-Methyl-2-thioxoimidazolidin-4-one in any particular signaling pathway. The biological activities reported for its derivatives suggest potential interactions with various cellular targets, but the precise mechanisms remain to be elucidated for the parent compound.
The general workflow for investigating the biological activity of a compound like 3-Methyl-2-thioxoimidazolidin-4-one would typically follow the logical progression outlined below.
References
- 1. rsc.org [rsc.org]
- 2. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives – Oriental Journal of Chemistry [orientjchem.org]
